Human Urinary Excretion: N-Coumaroyl-L-aspartic Acid Delivers the Highest Absolute Excretion Among 12 NPA Congeners but Lower Recovery Rate Than the Glutamic Acid Analog
In a human absorption study administering a standardized cocoa drink to healthy volunteers, N-Coumaroyl-L-aspartic acid (compound 5) exhibited the highest absolute urinary excretion among all 12 quantified N-phenylpropenoyl-L-amino acids. However, its percentage recovery rate (amount excreted relative to amount ingested) was lower than that of its closest structural analog, N-Coumaroyl-L-glutamic acid (compound 6), which achieved a 57.3% recovery rate [1]. This differential indicates that the aspartic acid conjugate undergoes distinct metabolic handling compared to the glutamic acid conjugate, despite sharing an identical aromatic moiety (p-coumaroyl).
| Evidence Dimension | Urinary excretion after oral cocoa administration in humans |
|---|---|
| Target Compound Data | Highest absolute urinary excretion among 12 NPAs (specific mass value reported in full text); recovery rate lower than 57.3% |
| Comparator Or Baseline | N-Coumaroyl-L-glutamic acid: 57.3% recovery rate (highest among all NPAs tested) |
| Quantified Difference | Recovery rate of glutamic acid analog exceeds aspartic acid analog by >2-fold (aspartic analog recovery rate was not the highest despite highest absolute excretion) |
| Conditions | Healthy human volunteers; single oral cocoa drink administration; urine collected up to 2 h post-ingestion; stable isotope dilution LC-MS/MS (MRM) quantification |
Why This Matters
For in vivo studies or functional food development, N-Coumaroyl-L-aspartic acid cannot be substituted with N-Coumaroyl-L-glutamic acid without altering the pharmacokinetic endpoint; the aspartic conjugate is the dominant urinary NPA species and thus the analytically relevant biomarker.
- [1] Stark T, Lang R, Keller D, Hensel A, Hofmann T. Absorption of N-phenylpropenoyl-L-amino acids in healthy humans by oral administration of cocoa (Theobroma cacao). Mol Nutr Food Res. 2008;52(10):1201-1214. doi:10.1002/mnfr.200700447. View Source
